molecular formula C13H16ClNO2 B2689046 N-[3-(4-Chloro-2-methylphenoxy)propyl]prop-2-enamide CAS No. 2411238-80-5

N-[3-(4-Chloro-2-methylphenoxy)propyl]prop-2-enamide

Cat. No.: B2689046
CAS No.: 2411238-80-5
M. Wt: 253.73
InChI Key: PNYVYJGNSVCDNF-UHFFFAOYSA-N
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Description

N-[3-(4-Chloro-2-methylphenoxy)propyl]prop-2-enamide is an organic compound characterized by the presence of a chloro-substituted phenoxy group attached to a propyl chain, which is further linked to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-Chloro-2-methylphenoxy)propyl]prop-2-enamide typically involves the reaction of 4-chloro-2-methylphenol with 3-chloropropylamine to form the intermediate 3-(4-chloro-2-methylphenoxy)propylamine. This intermediate is then reacted with acryloyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-Chloro-2-methylphenoxy)propyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like sodium azide or thiourea can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(4-Chloro-2-methylphenoxy)propyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[3-(4-Chloro-2-methylphenoxy)propyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-substituted phenoxy group can interact with hydrophobic pockets in proteins, while the amide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-N-(4-methoxyphenyl)propanamide
  • 3-((2-Chloro-4-methylphenoxy)methyl)-4-methoxybenzaldehyde
  • 4-(4-Chloro-3-methylphenoxy)phenol

Uniqueness

N-[3-(4-Chloro-2-methylphenoxy)propyl]prop-2-enamide is unique due to its specific combination of a chloro-substituted phenoxy group and a prop-2-enamide moiety. This structural arrangement allows for unique interactions with biological targets and distinct chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-[3-(4-chloro-2-methylphenoxy)propyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c1-3-13(16)15-7-4-8-17-12-6-5-11(14)9-10(12)2/h3,5-6,9H,1,4,7-8H2,2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYVYJGNSVCDNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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